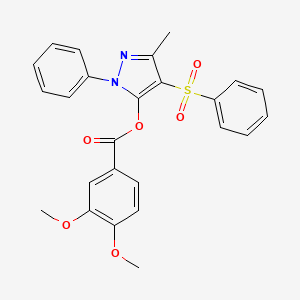

![molecular formula C10H18O4S B2521111 6-Oxaspiro[4.5]decan-9-yl methanesulfonate CAS No. 503551-89-1](/img/structure/B2521111.png)

6-Oxaspiro[4.5]decan-9-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spirocyclic compounds is a topic of interest in the field of organic chemistry due to their presence in various bioactive molecules. The first paper describes the activation of a hydroxyl group towards nucleophilic substitution, which is a common method for synthesizing functional derivatives of spirocyclic compounds. Specifically, the paper discusses the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) or PPh3-CBr4 system, leading to various spirocyclic derivatives depending on the substituents used .

Molecular Structure Analysis

Spirocyclic compounds are characterized by their unique molecular structures, which include a spiro linkage—a single atom that forms part of two separate rings. The molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential applications. The second paper does not directly address 6-Oxaspiro[4.5]decan-9-yl methanesulfonate but discusses the stereoselective spirocyclization of β-phenylsulfonyl dihydrofurans with γ-lactones, leading to the formation of 1,6-dioxaspiro[4,5]decanes . This indicates that the spirocyclic framework can be constructed with high stereoselectivity, which is important for the synthesis of enantiomerically pure compounds.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is influenced by the strain of the spirocyclic ring and the electronic properties of the substituents. In the first paper, the reactions of 1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 result in different derivatives, showcasing the versatility of spirocyclic compounds in chemical reactions . Although the exact reactions of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate are not detailed, the paper provides a foundation for understanding how similar spirocyclic methanesulfonates might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate, they do offer insights into the properties of related compounds. For instance, the stereoselectivity mentioned in the synthesis of dioxaspiro[4,5]decanes suggests that these compounds could exhibit specific optical properties due to their chiral centers . Additionally, the reactivity of the spirocyclic compounds with different reagents as discussed in the first paper can imply their potential stability and reactivity under various chemical conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

Rearrangement in Steroidal Spiroacetals : Research by Betancor et al. (1998) demonstrated that the reduction of steroidal spiroacetal methanesulfonate derivatives, containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system, can promote rearrangement to form steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives.

Formation of Oxaspiro Skeletons : Mukai et al. (2002) reported that the treatment of alkyne-Co2(CO)6 complexes with SnCl4 can result in the formation of 1-oxaspiro[4.5]decane, 6-oxaspiro[4.5]decane, among other frameworks, with high yields. This highlights a method for synthesizing oxaspiro skeletons, including those related to 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (Mukai et al., 2002).

Crystal Structure of Derivatives : The synthesis and crystal structure of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which is closely related to 6-Oxaspiro[4.5]decan-9-yl methanesulfonate, have been investigated, providing insights into the molecular structure of such compounds (Wang et al., 2011).

Precursor in Nectarines : Research has identified 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one as a precursor in white-fleshed nectarine juice, emphasizing the natural occurrence and relevance of oxaspiro compounds in biological systems (Knapp et al., 1997).

Spirocyclic Ethers Synthesis : Young et al. (2000) explored the Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols, demonstrating a method to synthesize spirocyclic ethers, which is relevant to the study of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate derivatives (Young et al., 2000).

Mechanism of Action

Target of Action

The primary target of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .

Mode of Action

6-Oxaspiro[4.5]decan-9-yl methanesulfonate is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .

Biochemical Pathways

The activation of the mu-opioid receptor by 6-Oxaspiro[4.5]decan-9-yl methanesulfonate leads to the inhibition of tonic neural activity . This is achieved through the hydrolysis of GTP to GDP, causing cellular hyperpolarization .

Pharmacokinetics

The pharmacokinetics of 6-Oxaspiro[4Its selective activation of g protein and β-arrestin signaling pathways suggests that it may have different adme properties compared to other mor agonists .

Result of Action

The result of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate’s action is analgesia, or pain relief . By selectively activating the G protein pathway over the β-arrestin pathway, it is believed to provide the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-oxaspiro[4.5]decan-9-yl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c1-15(11,12)14-9-4-7-13-10(8-9)5-2-3-6-10/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHSSUAQITMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCOC2(C1)CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxaspiro[4.5]decan-9-yl methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

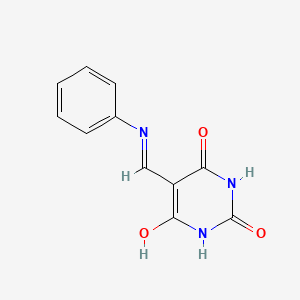

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

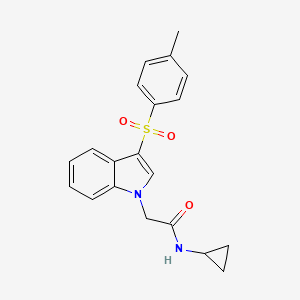

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

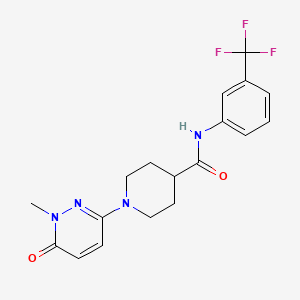

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)